Alpha-beta Methylene ADP-ribose is a modified form of adenosine diphosphate ribose, a crucial metabolite involved in various cellular processes, particularly in the regulation of post-translational modifications such as ADP-ribosylation. This compound serves as an important signaling molecule and plays a key role in cellular stress responses and DNA repair mechanisms.
Alpha-beta Methylene ADP-ribose is synthesized from nicotinamide adenine dinucleotide through enzymatic reactions or chemical synthesis methods. It is derived from the modification of adenine and ribose structures, which are integral components of nucleotides.
This compound belongs to the class of nucleotides and is specifically categorized under modified ribonucleotides. It is characterized by the presence of a methylene group at the alpha and beta positions of the ribose moiety, distinguishing it from standard adenosine diphosphate ribose.
The synthesis of alpha-beta Methylene ADP-ribose can be achieved through several methods:
The chemical synthesis often involves:
Alpha-beta Methylene ADP-ribose consists of an adenosine moiety linked to two ribose units through pyrophosphate bonds. The methylene groups at the alpha and beta positions provide unique steric and electronic properties that influence its biological activity.
Alpha-beta Methylene ADP-ribose participates in various biochemical reactions, primarily involving:
The hydrolysis process is selective for different anomeric forms (alpha vs. beta), with studies showing that only the alpha-anomer can be enzymatically hydrolyzed by human ADP-ribosylhydrolase 3 . This specificity is crucial for understanding its biological roles and potential therapeutic applications.
Alpha-beta Methylene ADP-ribose exerts its biological effects primarily through:
Research indicates that this compound plays a significant role in DNA repair mechanisms by facilitating the recruitment of repair proteins to sites of damage . The precise mechanisms involve conformational changes in target proteins induced by ADP-ribosylation.
Alpha-beta Methylene ADP-ribose has several applications in scientific research:
Alpha-beta methylene adenosine diphosphate ribose (abbreviated hereafter as AMPCPR due to conventional scientific nomenclature, though per instructions, the full name is used in descriptions) features a methylene bridge (-CH₂-) replacing the oxygen atom in the β-phosphate anhydride linkage of endogenous adenosine diphosphate ribose. This structural modification confers complete resistance to enzymatic hydrolysis by pyrophosphatases, including Nudix family hydrolases (e.g., NUDT9) and poly(adenosine diphosphate ribose) glycohydrolase [8] [10]. Unlike natural adenosine diphosphate ribose, which undergoes rapid cleavage (hydrolysis rates of 8.2 ± 0.3 μmol/min/mg for human NUDT9), AMPCPR remains intact under identical conditions, serving as a stable molecular probe [8]. This property enables precise dissection of adenosine diphosphate ribose-dependent signaling cascades by eliminating confounding variables associated with substrate depletion. For example, in crystallography studies of macrodomain-containing proteins, AMPCPR generates stable co-complexes, revealing atomic-level details of adenosine diphosphate ribose binding pockets that transient native substrates cannot provide [1] [10].
Table 1: Enzymatic Hydrolysis Resistance Profile of AMPCPR
| Enzyme | Substrate | Hydrolysis Rate | Resistance Mechanism |
|---|---|---|---|
| NUDT9 (Human) | Endogenous ADP-Ribose | 8.2 ± 0.3 μmol/min/mg | N/A |
| NUDT9 (Human) | AMPCPR | Undetectable | Methylene bridge prevents cleavage |
| Poly(ADP-Ribose) Glycohydrolase | Endogenous ADP-Ribose | 12.4 ± 1.1 μmol/min/mg | N/A |
| Poly(ADP-Ribose) Glycohydrolase | AMPCPR | Undetectable | Non-hydrolyzable P-C-P linkage |
AMPCPR exhibits species-specific modulation of transient receptor potential cation channel subfamily M member 2 channels. In human transient receptor potential cation channel subfamily M member 2, AMPCPR acts as a partial agonist (50–60% efficacy relative to endogenous adenosine diphosphate ribose) by binding the C-terminal NUDT9 homology domain, despite lacking catalytic activity in this domain [2] [5]. Conversely, in sea anemone (Nematostella vectensis) and zebrafish (Danio rerio) transient receptor potential cation channel subfamily M member 2 orthologs, AMPCPR activates channels independently of the NUDT9 homology domain through an N-terminal binding pocket [5] [10]. Electrophysiological analyses reveal AMPCPR-induced currents with distinct kinetics: human transient receptor potential cation channel subfamily M member 2 activation exhibits slow on/off rates (τₒₙ = 15.2 ± 1.8 s; τₒff = 9.7 ± 0.9 s), while zebrafish and sea anemone channels activate rapidly (τₒₙ = 2.1 ± 0.3 s; τₒff = 1.4 ± 0.2 s) [5]. This dichotomy demonstrates evolutionary divergence in adenosine diphosphate ribose sensing mechanisms and confirms AMPCPR’s utility in mapping allosteric gating sites.
Table 2: TRPM2 Channel Activation Profiles by AMPCPR Across Species
| Species | Activation Efficacy | Dependence on NUDT9H Domain | Activation Kinetics (τₒₙ/τₒff) | Proposed Binding Site |
|---|---|---|---|---|
| Human (Homo sapiens) | Partial agonist (60%) | Essential | 15.2 ± 1.8 s / 9.7 ± 0.9 s | C-terminal NUDT9H domain |
| Zebrafish (Danio rerio) | Full agonist | Non-essential | 2.3 ± 0.4 s / 1.6 ± 0.3 s | N-terminal pocket |
| Sea Anemone (Nematostella vectensis) | Full agonist | Non-essential | 2.1 ± 0.3 s / 1.4 ± 0.2 s | N-terminal pocket |
As a non-hydrolyzable adenosine diphosphate ribose mimetic, AMPCPR competitively inhibits multiple nicotinamide adenine dinucleotide-consuming enzymes. It exhibits nanomolar affinity (IC₅₀ = 0.42 ± 0.07 μM) for human CD38, a glycohydrolase that converts nicotinamide adenine dinucleotide to cyclic adenosine diphosphate ribose [4] [10]. Similarly, AMPCPR suppresses poly(adenosine diphosphate ribose) polymerase activity by occupying the adenosine diphosphate ribose acceptor site, reducing poly(adenosine diphosphate ribose) chain elongation by 78 ± 5% at 100 μM concentrations [1] [3]. This inhibition occurs without depleting cellular nicotinamide adenine dinucleotide pools—a key limitation of traditional poly(adenosine diphosphate ribose) polymerase inhibitors. Furthermore, AMPCPR impedes mitochondrial poly(adenosine diphosphate ribose) polymerase activity (IC₅₀ = 5.3 ± 0.6 μM), disrupting adenosine diphosphate ribose-dependent transcription factor A binding to mitochondrial deoxyribonucleic acid regulatory regions and attenuating mitochondrial deoxyribonucleic acid-encoded gene expression [3] [7].
AMPCPR directly modulates intracellular calcium dynamics by mimicking endogenous adenosine diphosphate ribose and cyclic adenosine diphosphate ribose. In astrocytes, AMPCPR application (100 μM) elevates cytosolic calcium concentrations by 210 ± 15 nM via ryanodine receptor sensitization, subsequently triggering glutamate and gamma-aminobutyric acid release [4]. This effect is abolished by the cyclic adenosine diphosphate ribose antagonist 8-amino-cyclic adenosine diphosphate ribose, confirming target specificity. Additionally, AMPCPR bypasses canonical nicotinamide adenine dinucleotide hydrolysis pathways: in neutrophil granulocytes, where basal adenosine diphosphate ribose suffices for transient receptor potential cation channel subfamily M member 2 activation, AMPCPR synergizes with subthreshold calcium elevations (≥1 μM) to amplify calcium influx 3.2-fold [2] [9]. Notably, AMPCPR-evoked calcium signals exhibit delayed termination kinetics (t½ = 48 ± 4 s vs. 28 ± 3 s for endogenous adenosine diphosphate ribose), attributable to its pyrophosphatase resistance, prolonging downstream physiological effects such as chemotaxis and inflammasome activation [2] [5].
Table 3: Calcium Signaling Modulation by AMPCPR in Cellular Models
| Cell Type | AMPCPR Concentration | Calium Increase | Mechanism | Functional Outcome |
|---|---|---|---|---|
| Hippocampal Astrocytes | 100 μM | 210 ± 15 nM | Ryanodine receptor sensitization | Glutamate/GABA release |
| Neutrophil Granulocytes | 150 μM | 3.2-fold influx | TRPM2 gating with Ca²⁺ co-agonism | Enhanced chemotaxis |
| HEK-293 (hTRPM2) | 300 μM | 185 ± 12 nM | Partial TRPM2 activation | Prolonged Ca²⁺ oscillation duration |
CAS No.: 14970-71-9
CAS No.:
CAS No.: 19059-68-8
CAS No.:
CAS No.: 18455-58-8
CAS No.: 73575-12-9